GW2974

概要

説明

GW282974Xは、上皮成長因子受容体とヒト上皮成長因子受容体2の両方を標的とするデュアルチロシンキナーゼ阻害剤です。 この化合物は、腫瘍の増殖と生存を促進するシグナル伝達経路を阻害することにより、特に乳がんを含むさまざまな癌の治療において大きな可能性を示しています .

準備方法

合成経路と反応条件

GW282974Xの合成は、重要な中間体の調製から始まる複数の段階を含みます反応条件は、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

GW282974Xの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および規制基準への準拠のために最適化されています。 連続フロー化学や自動合成などの高度な技術は、生産能力と一貫性を向上させるために採用される場合があります .

化学反応の分析

反応の種類

GW282974Xは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、官能基を修飾して化合物の活性を変化させることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、化合物の安定性を損なうことなく、所望の変換を達成するために注意深く制御されます .

生成される主な生成物

これらの反応から生成される主な生成物は、一般的に官能基が修飾されたGW282974Xの誘導体です。 これらの誘導体は、異なる薬理学的特性を示す可能性があり、多くの場合、潜在的な治療用途について研究されています .

科学研究の応用

GW282974Xは、さまざまな分野における応用について広く研究されてきました。

化学: デュアルキナーゼ阻害が細胞シグナル伝達経路に及ぼす影響を研究するためのモデル化合物として使用されます。

生物学: 増殖、アポトーシス、分化などの細胞プロセスを調節する役割について調査されています。

医学: 乳がんやその他の悪性腫瘍の治療における前臨床および臨床試験で有効性が実証されています。

科学的研究の応用

Cancer Therapy

Mechanism of Action

GW2974 exhibits potent anti-cancer properties by inhibiting the tyrosine kinase activity associated with EGFR and HER2. Its mechanism involves binding to the ATP-binding site of these receptors, preventing phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Inhibition of Multidrug Resistance

this compound has been shown to reverse multidrug resistance (MDR) in cancer cells by blocking drug efflux mechanisms mediated by ATP-binding cassette (ABC) transporters. Studies indicate that this compound enhances the intracellular accumulation of chemotherapeutic agents in MDR cells, making it a valuable candidate for combination therapies .

Case Studies

- In in vitro studies, this compound demonstrated significant efficacy against glioblastoma multiforme and breast cancer cell lines, exhibiting better therapeutic effects than other inhibitors like gefitinib .

- An in vivo study on gallbladder carcinoma in BK5.erbB2 mice revealed that this compound effectively prevented tumor development when targeting EGFR alone or in combination with HER2 .

G-Quadruplex Stabilization

This compound has been identified as a stabilizer of human telomeric G-quadruplex DNA structures. This interaction is believed to contribute to its anti-cancer efficacy by inhibiting telomerase activity, which is crucial for cancer cell proliferation. The binding studies have shown high affinities for G-quadruplex DNA compared to double-stranded DNA .

Research Findings

- Molecular docking studies revealed favorable binding interactions between this compound and G-quadruplex structures, supporting the hypothesis that this stabilization may enhance its therapeutic potential against cancer .

- Techniques such as ultraviolet-visible spectroscopy and circular dichroism have been employed to elucidate these interactions further, demonstrating the compound's ability to stabilize G-quadruplex structures effectively .

Cardioprotective Effects

Recent studies have indicated that this compound may also possess cardioprotective properties. It has been reported to prevent apoptosis induced by tumor necrosis factor-alpha (TNFα), a cytokine associated with cardiac failure. This suggests potential applications beyond oncology, particularly in cardiovascular health .

Therapeutic Efficacy Against Other Diseases

Beyond cancer treatment, this compound has shown potential against hepatitis C virus activity and has stimulated neuron-specific enolase in androgen-independent prostate cancer cell lines. These findings suggest that this compound may have broader applications in treating viral infections and neurodegenerative conditions .

作用機序

GW282974Xは、上皮成長因子受容体とヒト上皮成長因子受容体2のチロシンキナーゼ活性を阻害することにより効果を発揮します。この阻害は、これらの受容体の自己リン酸化を阻止し、細胞増殖と生存を促進する下流のシグナル伝達経路をブロックします。 この化合物の分子標的は、活性化と機能に不可欠なこれらの受容体の細胞内ドメインです .

類似の化合物との比較

類似の化合物

ラパチニブ: 上皮成長因子受容体とヒト上皮成長因子受容体2を標的とする別のデュアルチロシンキナーゼ阻害剤。

エルロチニブ: 上皮成長因子受容体を特異的に標的とするチロシンキナーゼ阻害剤。

GW282974Xの独自性

GW282974Xは、上皮成長因子受容体とヒト上皮成長因子受容体2の両方を同時に阻害する能力においてユニークであり、これらの受容体を過剰発現する腫瘍に対してより幅広い活性を提供します。 このデュアル阻害は、単一標的阻害剤と比較して、腫瘍の増殖と耐性機構をより効果的に抑制することができます .

類似化合物との比較

Similar Compounds

Lapatinib: Another dual tyrosine kinase inhibitor targeting epidermal growth factor receptor and human epidermal growth factor receptor 2.

Erlotinib: A tyrosine kinase inhibitor that specifically targets epidermal growth factor receptor.

Gefitinib: Similar to erlotinib, it targets epidermal growth factor receptor but with a different binding affinity and pharmacokinetic profile

Uniqueness of GW282974X

GW282974X is unique in its ability to simultaneously inhibit both epidermal growth factor receptor and human epidermal growth factor receptor 2, providing a broader spectrum of activity against tumors that overexpress these receptors. This dual inhibition can lead to more effective suppression of tumor growth and resistance mechanisms compared to single-target inhibitors .

生物活性

GW2974 is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which has garnered attention for its potential therapeutic applications in various cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cancer cells, and implications for treatment strategies.

This compound exhibits its biological activity primarily through the inhibition of tyrosine kinase receptors, specifically EGFR and HER2. By blocking these receptors, this compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.

- Tyrosine Kinase Inhibition : this compound effectively inhibits both EGFR and HER2, leading to reduced activation of downstream signaling pathways associated with tumor growth and survival .

- Reversal of Multidrug Resistance : Studies have shown that this compound can reverse multidrug resistance (MDR) mediated by transporters such as ABCB1 and ABCG2, enhancing the efficacy of conventional anticancer therapies .

In Vitro Studies

This compound has been evaluated in various in vitro cancer models, demonstrating significant growth inhibition across different cancer cell lines:

- Breast Cancer : In MCF-7 and HER2-transfected MCF-7 cells, this compound exhibited a synergistic growth inhibitory effect when combined with other inhibitors like INCB3619 .

- Gallbladder Carcinoma : this compound showed promising results in BK5.erbB2 transgenic mice, where it inhibited tumor growth effectively compared to controls .

In Vivo Studies

The efficacy of this compound has also been demonstrated in vivo:

- Skin Tumor Promotion : In studies involving two-stage skin carcinogenesis in mice, this compound inhibited tumor promotion induced by phorbol esters. The compound's effects were reversible upon cessation of treatment, indicating potential for therapeutic application .

- Cardiac Protection : Beyond its anticancer properties, this compound exhibited protective effects against cardiac cell apoptosis induced by TNFα, suggesting a dual role in both oncology and cardiology .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Combination Therapy : The combination of this compound with other agents has shown enhanced efficacy in treating non-small cell lung carcinoma (NSCLC) compared to monotherapy. This suggests that this compound could be an integral part of combination treatment regimens .

- Chemoprevention : Research indicates that this compound may have chemopreventive properties against oral carcinogenesis induced by carcinogens such as DMBA, highlighting its potential role in cancer prevention strategies .

Research Findings Summary Table

特性

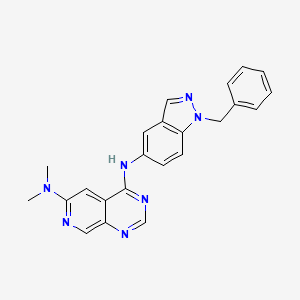

IUPAC Name |

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYZXRCFCVDSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424963 | |

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202272-68-2 | |

| Record name | GW2974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。